
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-
描述
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)- is a chemical compound belonging to the class of triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms in the ring structure. This specific compound has applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methylbutylamine and 4-methylbenzaldehyde.
Reaction Steps: The reaction involves the condensation of 2-methylbutylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then cyclized under acidic conditions to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors. The reaction conditions are carefully controlled to ensure consistency and purity.
Continuous Flow Synthesis: Some industrial processes may employ continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the triazole ring to other functional groups.
Substitution: Substitution reactions can introduce different substituents onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Substitution Products: Substituted triazoles with different functional groups.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It can also serve as a building block for the construction of larger organic frameworks.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate biological pathways.
Medicine: The compound has potential applications in the development of new drugs. Its antimicrobial and antifungal properties make it a candidate for therapeutic use.
Industry: In the chemical industry, the compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The exact mechanism depends on the specific application, but it generally involves the disruption of biological processes or the inhibition of enzyme activity.
相似化合物的比较
4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar structure but with an allyl group instead of a 2-methylbutyl group.
Thiophene-Linked 1,2,4-Triazoles: These compounds contain a thiophene ring linked to the triazole ring, providing different chemical properties.
Uniqueness: The presence of the 2-methylbutyl group in 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)- gives it unique chemical and physical properties compared to other triazoles. This group can influence the compound's reactivity, solubility, and biological activity.
属性
IUPAC Name |
4-(2-methylbutyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-4-10(2)9-17-13(15-16-14(17)18)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMRJAFISYXEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)
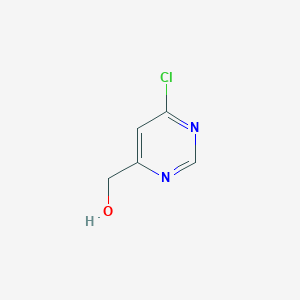
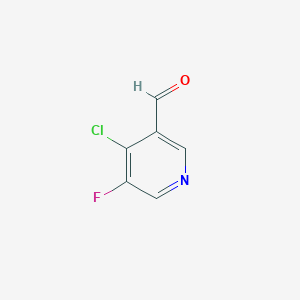
![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)
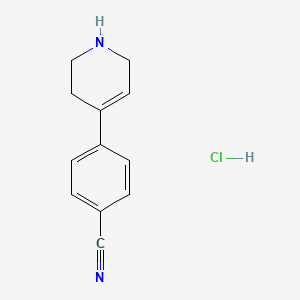
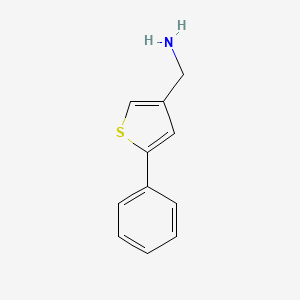
![Ethyl 3-methoxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1429747.png)
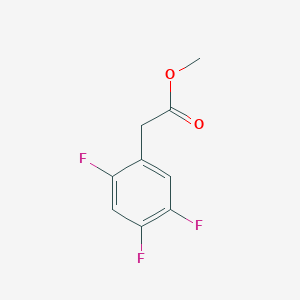
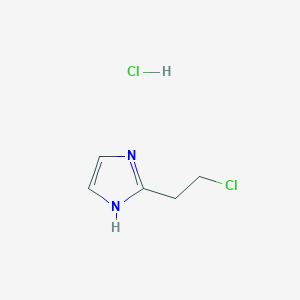

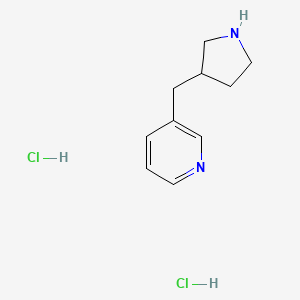
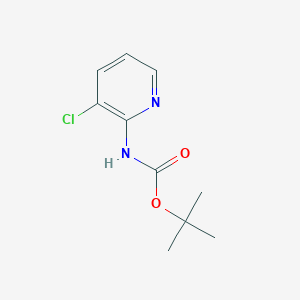
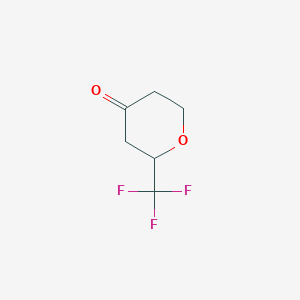
![5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1429760.png)
